molecular formula C10H10BrClN2O3 B15273442 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide CAS No. 790232-15-4

2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide

Cat. No.: B15273442
CAS No.: 790232-15-4
M. Wt: 321.55 g/mol
InChI Key: CQSOWNMDSBLCGV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide is a synthetic hydrazide derivative characterized by a 4-bromophenoxy group attached to an acetohydrazide backbone, further substituted with a 2-chloroacetyl moiety. Its synthesis typically involves condensation reactions between hydrazide precursors and chloroacetyl chloride derivatives under reflux conditions . Recent studies highlight its role in forming coordination polymers, such as [NiCl₂L(2-PrOH)]ₙ, where the compound acts as a bidentate ligand via carbonyl oxygen and amine nitrogen .

Properties

CAS No.

790232-15-4

Molecular Formula

C10H10BrClN2O3

Molecular Weight

321.55 g/mol

IUPAC Name

2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide

InChI

InChI=1S/C10H10BrClN2O3/c11-7-1-3-8(4-2-7)17-6-10(16)14-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16)

InChI Key

CQSOWNMDSBLCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 4-bromophenoxyacetic acid: The 4-bromophenol is then reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.

    Formation of 2-chloroacetyl chloride: Chloroacetic acid is converted to 2-chloroacetyl chloride using thionyl chloride or oxalyl chloride.

    Condensation Reaction: The 4-bromophenoxyacetic acid is then reacted with 2-chloroacetyl chloride in the presence of a base to form the desired 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the chloroacetyl moiety, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, amines, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

Medicine:

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Cancer Research: Investigated for its potential anticancer properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide can vary depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticonvulsant Activity

  • Target Compound: Limited direct data on anticonvulsant activity, but structurally related derivatives show promise. For example, BT15 (2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide) demonstrated 75% protection against 6 Hz seizures in mice at 100 mg/kg, attributed to the benzothiazole-thioether group enhancing lipophilicity and blood-brain barrier penetration .
  • Key Structural Differences : Replacement of the chloroacetyl group in the target compound with a benzothiazole-thioether in BT15 significantly boosts anticonvulsant efficacy, suggesting that sulfur-containing heterocycles may enhance neuroactivity .
Table 1: Anticonvulsant Activity of Related Hydrazides
Compound Substituents Activity (Protection %) Reference
BT15 Benzothiazole-thioether + bromophenoxy 75% (100 mg/kg)
Target Compound Chloroacetyl + bromophenoxy Not reported

Anti-Inflammatory Activity

  • N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): Exhibited 45% edema reduction in 24 h, outperforming diclofenac. The anti-inflammatory effect is linked to the 4-chlorobenzylidene group, which may inhibit cyclooxygenase (COX) pathways .
  • However, its electrophilic chloroacetyl moiety could modulate reactive oxygen species (ROS) in inflammation .
Table 2: Anti-Inflammatory Activity Comparison
Compound Key Substituent Edema Reduction (%) Reference
9d 4-Chlorobenzylidene 45%
Target Compound Chloroacetyl Not evaluated

Enzyme Inhibition Potential

  • α-Glucosidase Inhibitors : Ethyl-thio benzimidazolyl acetohydrazides (e.g., 228 ) showed IC₅₀ values of 6.10 ± 0.5 μM, significantly lower than acarbose (IC₅₀ = 378.2 μM). The ethylthio group enhances hydrophobic interactions with the enzyme’s active site .
  • Target Compound : The chloroacetyl group’s electrophilicity may enable covalent binding to catalytic residues, but this remains untested. Structural analogs with halogens (Br/Cl) often exhibit improved inhibition due to halogen bonding .

Coordination Chemistry

  • Target Compound: Forms a polymeric Ni(II) complex, [NiCl₂L(2-PrOH)]ₙ, with octahedral geometry.
  • Comparison with Other Hydrazides : Most hydrazides (e.g., 2-(4-methyl-2-oxochromen-7-yloxy)acetohydrazide) coordinate via hydrazide-NH and carbonyl-O, but the target compound uniquely uses amine-N and carbonyl-O, enabling distinct polymeric architectures .

Structural Modifications and Bioactivity

  • Arylidene vs. Chloroacetyl Substitutions: Arylidene derivatives (e.g., 4a-f in ) inhibit TNF-α production via p38 MAPK inhibition, with bulky groups (e.g., morpholinoethoxy) enhancing activity. Chloroacetyl derivatives may exhibit lower steric hindrance, favoring reactivity in nucleophilic environments (e.g., enzyme active sites) .

Biological Activity

2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a bromophenoxy group and a chloroacetyl moiety linked to an acetohydrazide backbone, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential applications in drug development.

  • Molecular Formula : C10H10BrClN2O3
  • Molecular Weight : Approximately 321.56 g/mol
  • Structural Features : Contains a bromophenoxy group and a chloroacetyl moiety.

Antimicrobial Activity

Research indicates that 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide exhibits significant antimicrobial activity against various bacterial strains.

In Vitro Studies

  • Antibacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. Studies reveal that it shows notable activity against strains such as Escherichia coli and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide were found to be comparable to standard antibiotics like ciprofloxacin, indicating its potential as an effective antibacterial agent.
Bacterial StrainMIC (µg/ml)Comparison Standard
E. coli15.62Ciprofloxacin (31.25)
P. aeruginosa31.25Ciprofloxacin (31.25)
Staphylococcus aureus>250Ciprofloxacin (31.25)

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide can be attributed to its structural features:

  • Bromophenoxy Group : This moiety may enhance lipophilicity, facilitating cell membrane penetration.
  • Chloroacetyl Moiety : Contributes to the compound's reactivity and interaction with biological targets.

Comparative studies with structurally similar compounds suggest that modifications in the substituents can significantly influence the antimicrobial efficacy. For example, compounds with different halogen substitutions exhibit varying levels of activity against specific bacterial strains, highlighting the importance of structural optimization in drug design.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide and target enzymes:

  • Target Enzymes : Studies focused on enzymes such as E. coli MurD, revealing that van der Waals interactions are significant for binding affinity.
  • Binding Energy Calculations : These studies help predict the efficacy of the compound and guide further modifications for enhanced activity.

Case Studies

  • Antimicrobial Efficacy Against E. coli :
    • A study demonstrated that 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide exhibited a MIC of 15.62 µg/ml against E. coli, indicating strong antibacterial properties compared to other synthesized derivatives.
  • Comparative Analysis with Other Compounds :
    • In trials involving similar compounds, those with methoxy or furylmethylene substitutions showed reduced activity against Gram-negative bacteria compared to 2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide, underscoring its superior efficacy.

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